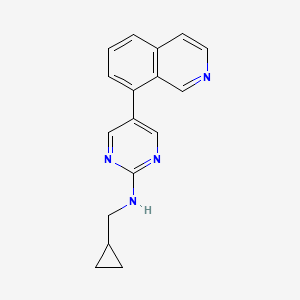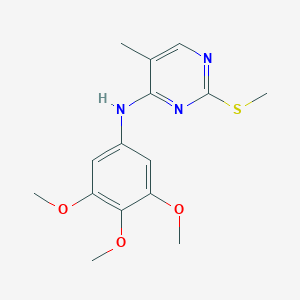![molecular formula C20H24N4O2 B6442576 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2640961-45-9](/img/structure/B6442576.png)
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclobutyl and cyclopropyl groups attached to a pyrimidine ring, which is further connected to a methoxyphenyl group through an amide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of cyclobutyl and cyclopropyl groups. The final steps involve the coupling of the pyrimidine derivative with a methoxyphenyl acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
- N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
Uniqueness
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is unique due to the presence of both cyclobutyl and cyclopropyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12(25)21-15-8-9-18(26-2)17(10-15)22-19-11-16(13-4-3-5-13)23-20(24-19)14-6-7-14/h8-11,13-14H,3-7H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCEAKQOKUXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)
![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)
![4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442584.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)
![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442604.png)
